(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Phosphoramidate ProTide hydrolysis kinetics Carboxypeptidase Y metabolic stability Antiviral prodrug activation

(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, also designated as N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-methylethyl ester or Sofosbuvir Intermediate SF-C5, is a chiral phosphoramidate (ProTide) precursor containing an L-alanine isopropyl ester motif and a 4-nitrophenoxy leaving group at the phosphorus center (CAS 1256490-31-9; MW 408.34 g/mol; C18H21N2O7P). It serves as the key penultimate intermediate in the industrial synthesis of the HCV NS5B inhibitor sofosbuvir (PSI-7977) and is simultaneously catalogued as a reference impurity standard (Remdesivir Impurity 26; Sofosbuvir Impurity for analytical quality control of finished antiviral drug substances.

Molecular Formula C18H21N2O7P
Molecular Weight 408.3 g/mol
Cat. No. B8100060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Molecular FormulaC18H21N2O7P
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H21N2O7P/c1-13(2)25-18(21)14(3)19-28(24,26-16-7-5-4-6-8-16)27-17-11-9-15(10-12-17)20(22)23/h4-14H,1-3H3,(H,19,24)/t14-,28?/m0/s1
InChIKeyNYJKISSOEZMRHH-DCXKMBIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate – CAS 1256490-31-9 Procurement Overview for Antiviral Intermediate Sourcing


(S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, also designated as N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-methylethyl ester or Sofosbuvir Intermediate SF-C5, is a chiral phosphoramidate (ProTide) precursor containing an L-alanine isopropyl ester motif and a 4-nitrophenoxy leaving group at the phosphorus center (CAS 1256490-31-9; MW 408.34 g/mol; C18H21N2O7P) . It serves as the key penultimate intermediate in the industrial synthesis of the HCV NS5B inhibitor sofosbuvir (PSI-7977) and is simultaneously catalogued as a reference impurity standard (Remdesivir Impurity 26; Sofosbuvir Impurity 112) for analytical quality control of finished antiviral drug substances [1]. Its procurement relevance derives from its defined (S)-configuration at phosphorus (Sp diastereomer), which directly determines the stereochemical outcome and biological potency of the coupled nucleoside prodrug [2].

Why Generic Phosphoramidate Intermediates Cannot Replace (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in cGMP Antiviral API Synthesis


Phosphoramidate intermediates bearing the ProTide promoiety are not functionally interchangeable. The ester group, the aryloxy leaving group, and the absolute configuration at the chiral phosphorus center each independently govern the downstream coupling efficiency, diastereoselectivity, and ultimate bioactivation of the final nucleoside prodrug [1]. Substituting the isopropyl ester for a 2-ethylbutyl, ethyl, or tert-butyl variant alters enzymatic hydrolysis rates by more than 25-fold under identical carboxypeptidase Y assay conditions [2]. Replacing the 4-nitrophenoxy leaving group with pentafluorophenoxy imposes a significant raw-material cost penalty, while the reverse substitution introduces documented process-safety concerns [3]. Moreover, procurement of the incorrect (Rp) diastereomer or a racemic mixture yields an intermediate that produces a final active pharmaceutical ingredient with up to 18-fold lower antiviral potency in HCV replicon assays [1]. These factors make unambiguous specification of the exact compound — (S)-isopropyl ester, (S)-phosphorus, 4-nitrophenoxy leaving group — a non-negotiable requirement for reproducible antiviral API manufacturing and impurity-marker sourcing.

Quantitative Differentiation Evidence for (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate Against Closest Phosphoramidate Analogs


Enzymatic Hydrolysis Rate: Isopropyl Ester vs. 2-Ethylbutyl, Ethyl, and tert-Butyl Ester Phosphoramidate ProTides

In a controlled in vitro enzymatic hydrolysis study using carboxypeptidase Y (CPY) as a model metabolic enzyme, the Sp-diastereomer of the isopropyl ester phosphoramidate (directly analogous to the target compound) exhibited a disappearance rate of 0.24 Δ/min, compared to >6.67 Δ/min for the 2-ethylbutyl ester analog and 6.67 Δ/min for the ethyl ester analog — representing a >27-fold slower hydrolysis rate for the isopropyl variant relative to the 2-ethylbutyl and ethyl esters [1]. Conversely, the tert-butyl ester analog showed negligible processing (<0.069 Δ/min), indicating that the isopropyl group occupies a kinetically intermediate position that permits controlled, rather than absent, bioactivation [1]. The appearance rate of the hydrolytic intermediate C followed the same rank order: isopropyl Sp (0.069–0.24 Δ/min) << 2-ethylbutyl Sp (1.11 Δ/min) ≈ ethyl Sp (1.67 Δ/min) [1].

Phosphoramidate ProTide hydrolysis kinetics Carboxypeptidase Y metabolic stability Antiviral prodrug activation

Leaving Group Cost and Safety Profile: 4-Nitrophenoxy vs. Pentafluorophenoxy Phosphoramidate Intermediate

US Patent US20190218243A1 explicitly compares the two primary phosphoramidate intermediates used in sofosbuvir manufacture: the 4-nitrophenoxy variant (target compound) and the pentafluorophenoxy variant (CAS 1334513-02-8). The patent states that 'use of isopropyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate poses a safety concern' while 'use of isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate requires its preparation from the expensive raw material pentafluorophenol' [1]. The pentafluorophenol reagent cost is substantially higher than 4-nitrophenol, and the pentafluorophenoxy intermediate additionally offers a crystallization advantage — it can be selectively crystallized in >98% diastereomeric excess, simplifying downstream purification [2]. The 4-nitrophenoxy intermediate, while carrying a documented process-safety caveat (likely related to the energetic potential of the nitroaromatic moiety), remains the industrially preferred choice when adequate engineering controls are in place due to significantly lower raw-material cost [1].

Sofosbuvir process chemistry Phosphoramidate leaving group Industrial-scale intermediate procurement

Stereochemical Configuration Impact: Sp vs. Rp Diastereomer Potency in Antiviral ProTide Series

The absolute configuration at the phosphorus center of the phosphoramidate intermediate is the primary determinant of ultimate prodrug potency. The Sp-diastereomer of sofosbuvir — which derives directly from the (S)-phosphorus configuration of the target intermediate — exhibits an EC90 of 0.42 μM in the HCV replicon assay, whereas the corresponding Rp-diastereomer shows an EC90 of 7.5 μM, an 18-fold difference in potency [1]. The same stereochemical trend is observed across the ProTide drug class: Sp-tenofovir alafenamide is 10-fold more potent against HIV than Rp, and Sp-remdesivir shows superior activity against Ebola virus and SARS-CoV-2 compared to Rp [1]. In the enzymatic hydrolysis study of ProTide-ACV analogs, the Rp-isomer consistently hydrolyzed faster than the Sp-isomer across all ester groups examined, confirming that stereochemistry at phosphorus governs both metabolic stability and biological activity [2].

Chiral phosphoramidate diastereomers HCV NS5B inhibition Antiviral prodrug stereochemistry

Commercial Purity Specifications with Batch-Level Analytical Documentation

The target compound is commercially available at a standard purity of 98% from major pharmaceutical intermediate suppliers, with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . Suppliers explicitly provide batch-level quality control reports that document chemical purity and, where specified, optical purity of the (S,S)-diastereomer, enabling direct verification of the critical Sp configuration . The compound is also catalogued as a characterized pharmaceutical impurity reference standard — Remdesivir Impurity 26 and Sofosbuvir Impurity 112 — supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [1].

Pharmaceutical intermediate quality control HPLC purity specification Impurity reference standard procurement

Isopropyl Ester as the Optimal Balance Between Metabolic Stability and Bioactivation in FDA-Approved ProTides

A comprehensive review of ProTide structure-activity relationships establishes that the choice of alanine ester is a critical determinant of antiviral potency. Short linear esters (methyl, ethyl, pentyl) and branched alkyl esters (isopropyl, neopentyl), along with benzyl esters, are the commonly employed groups, whereas the tert-butyl ester is 'usually excluded due to its poor bioactivation' [1]. This is quantitatively supported by the enzymatic hydrolysis data: the tert-butyl Sp analog (23a) shows a disappearance rate <0.069 Δ/min — essentially no measurable processing by CPY — while the isopropyl Sp analog (22a) maintains a measurable rate of 0.24 Δ/min, demonstrating that isopropyl retains sufficient esterase susceptibility for intracellular activation [2]. The 2-ethylbutyl ester, used in remdesivir, shows very rapid hydrolysis (>6.67 Δ/min) that may be advantageous for certain clinical contexts but represents a different pharmacokinetic profile [2]. The isopropyl ester is the specific moiety incorporated into both FDA-approved ProTide drugs sofosbuvir and tenofovir alafenamide, reflecting its empirically validated balance of plasma stability and hepatic intracellular activation [1].

ProTide prodrug design Esterase-mediated bioactivation Antiviral nucleotide delivery

Recommended Application Scenarios for (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate Based on Quantitative Differentiation Evidence


cGMP Sofosbuvir API Manufacturing: Diastereoselective Coupling with 2′-Deoxy-2′-fluoro-2′-C-methyluridine Nucleoside Core

This is the primary industrial application. The target compound, as the single (S)-phosphorus diastereomer, is coupled with the protected fluorinated uridine nucleoside to construct the phosphoramidate prodrug linkage of sofosbuvir. The (S)-configuration at phosphorus directly transfers to the Sp configuration of the final drug substance, which is 18-fold more potent than the Rp diastereomer in HCV replicon assays . The 4-nitrophenoxy group serves as the leaving group during coupling; its cost advantage over pentafluorophenoxy makes this intermediate the preferred choice for generic API manufacturers, provided that appropriate process safety controls for the nitroaromatic moiety are implemented . Batch-level NMR, HPLC, and GC documentation at 98% purity supports cGMP intermediate qualification .

Analytical Method Development and Validation: Impurity Reference Standard for Remdesivir and Sofosbuvir Finished Dosage Forms

This compound is formally catalogued as Remdesivir Impurity 26 and Sofosbuvir Impurity 112, and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation . It serves as a chromatographic system suitability standard for HPLC methods monitoring residual phosphoramidate intermediates and related substances in finished antiviral drug products. The established HPLC detection methods using C18 columns with isocratic acetonitrile-based mobile phases and UV detection at 237–247 nm are documented for remdesivir impurity profiling and are directly transferable to this impurity standard .

ProTide Prodrug Candidate Screening: Ester Hydrolysis Stability Benchmarking in Structure-Activity Relationship Studies

The isopropyl ester phosphoramidate scaffold represented by this compound provides a kinetically characterized reference point for medicinal chemistry programs investigating novel ProTide candidates. Its CPY enzymatic hydrolysis rate of 0.24 Δ/min (Sp isomer) serves as a benchmark against which novel ester variants (e.g., cyclopropyl, cyclobutyl, neopentyl) can be quantitatively compared under identical assay conditions . The compound's established synthetic accessibility — via coupling of L-alanine isopropyl ester hydrochloride with phenyl phosphorodichloridate followed by 4-nitrophenol displacement and solvent recrystallization — provides a reproducible route that can be adapted for analog synthesis .

Chiral Purity Specification and Diastereomer Ratio Monitoring in Generic API Development

Given the 18-fold potency differential between Sp and Rp diastereomers of the downstream drug substance, the diastereomeric purity of the phosphoramidate intermediate directly controls the final API quality. This compound, with defined (S,S) stereochemistry at both the amino acid α-carbon and the phosphorus center, is used as a chiral reference standard to develop and validate chiral HPLC or SFC methods that quantify the undesired (R)-phosphorus diastereomer in intermediate batches. The availability of both the Sp and Rp single isomers enables construction of a calibration curve for diastereomeric excess determination, which is a critical release specification for the penultimate intermediate in generic sofosbuvir manufacturing .

Quote Request

Request a Quote for (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.